1-(3-methylbenzyl)-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

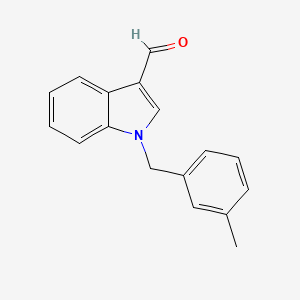

1-(3-methylbenzyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a 3-methylbenzyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 3-position of the indole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzylamine with indole-3-carboxaldehyde under acidic conditions. The reaction typically proceeds through a condensation reaction, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-methylbenzyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

Oxidation: 1-(3-methylbenzyl)-1H-indole-3-carboxylic acid

Reduction: 1-(3-methylbenzyl)-1H-indole-3-methanol

Substitution: Various substituted indole derivatives depending on the substituent introduced

Applications De Recherche Scientifique

Biological Activities

The biological activities of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde have been explored in various studies:

- Antioxidant Activity : Research indicates that derivatives of indole compounds exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Antimicrobial Properties : Compounds structurally related to this compound have shown promising antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit certain enzymes, such as urease, which is important in treating conditions like kidney stones and urinary infections .

Applications in Medicinal Chemistry

The unique properties of this compound make it an attractive candidate in medicinal chemistry:

- Drug Development : Its structural characteristics allow for modifications that can enhance biological activity. For instance, derivatives can be designed to target specific biological pathways or receptors .

- Lead Compound for Anticancer Agents : Indole derivatives have been investigated for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells. The specific substituents on this compound may enhance its efficacy against various cancer types .

Case Studies

Recent literature highlights several case studies focusing on the applications of this compound:

Mécanisme D'action

The mechanism of action of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-benzyl-1H-indole-3-carbaldehyde

- 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

- 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde

Uniqueness

1-(3-methylbenzyl)-1H-indole-3-carbaldehyde is unique due to the specific positioning of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds

Activité Biologique

1-(3-Methylbenzyl)-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in drug discovery and therapeutic development.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with appropriate aldehydes through methods such as the Vilsmeier-Haack reaction or other condensation reactions.

General Synthetic Pathway

- Starting Materials : Indole, 3-methylbenzyl chloride, and a suitable base (e.g., potassium carbonate).

- Reaction Conditions : Typically performed in a solvent like DMF or acetonitrile at elevated temperatures.

- Yield : The yield can vary based on the specific conditions but is often reported in the range of 70-90% for optimized reactions.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 µg/mL |

| Escherichia coli | 31.25 µg/mL |

| Pseudomonas aeruginosa | 62.5 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, which leads to bactericidal effects .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses notable antiproliferative effects against various cancer cell lines, including lung (H460) and breast (MCF-7) cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| H460 | 10.5 |

| MCF-7 | 15.2 |

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, showing potential in reducing pro-inflammatory cytokines in cellular models. This activity may be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of various indole derivatives, including this compound, found that it significantly inhibited biofilm formation in MRSA at concentrations as low as 15.625 µg/mL. This suggests its potential use in preventing biofilm-associated infections .

Case Study 2: Anticancer Mechanisms

In another research effort, the anticancer mechanisms were elucidated using flow cytometry and Western blot analysis on H460 cells treated with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptotic cells and downregulation of anti-apoptotic proteins such as Bcl-2, highlighting its therapeutic potential against lung cancer .

Propriétés

IUPAC Name |

1-[(3-methylphenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-5-4-6-14(9-13)10-18-11-15(12-19)16-7-2-3-8-17(16)18/h2-9,11-12H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXZPUPSNRQSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322631 | |

| Record name | 1-[(3-methylphenyl)methyl]indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669280 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

428470-09-1 | |

| Record name | 1-[(3-methylphenyl)methyl]indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.